REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1N=NN=C1
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting solution was purged with N2 for 5 min
|
Duration
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5 min
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Type
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ADDITION
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Details
|
10% Pd/C (500 mg) was added to the solution
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Type
|
CUSTOM
|
Details
|
The Pd/C was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
NC=1C=C(C=CC1)N1N=NN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.66 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |